molecular formula C16H24N2 B1672210 Isoaminile CAS No. 77-51-0

Isoaminile

Cat. No.: B1672210
CAS No.: 77-51-0
M. Wt: 244.37 g/mol
InChI Key: WFLSCFISQHLEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoaminile (CAS 77-51-0) is a synthetic small molecule with a structural resemblance to methadone, primarily known for its central antitussive (cough-suppressant) properties . Its main research applications include the study of cough reflex mechanisms and the investigation of anticholinergic agents, as it exhibits both antimuscarinic and antinicotinic activities . The compound has also been a subject in neuropharmacological research due to its historical use as a substance of abuse, which has helped illuminate its complex pharmacological profile; notably, studies have shown that while it can produce intoxication, it does not induce physical dependence . Researchers should be aware that high doses of this compound have been associated with the potential for cyanide release in vivo, a critical safety consideration for experimental design . It is typically administered as a salt, such as this compound citrate or this compound cyclamate . This product is strictly for research use in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15/h6-10,13-14H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLSCFISQHLEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28416-66-2 (citrate)
Record name Isoaminile [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5057830
Record name Isoaminile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-51-0
Record name Isoaminile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoaminile [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoaminile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoaminile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMINILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4823W2PQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Isoaminile can be synthesized through various chemical routes. One common method involves the reaction of 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile with appropriate reagents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Isoaminile undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antitussive Properties

Isoaminile is primarily used as an antitussive agent. Its mechanism of action involves the suppression of the cough reflex by acting on the central nervous system. Research indicates that it functions by inhibiting specific nerve receptors in the airways, which leads to a decrease in cough frequency .

Clinical Efficacy

A double-blind clinical trial demonstrated that this compound (40 mg, three times daily) was as effective as chlophedianol (20 mg, three times daily) in suppressing coughs associated with chest diseases. The study involved 66 patients and found that this compound's duration of action was longer than that of chlophedianol, with minimal side effects reported .

Pharmacological Mechanisms

This compound exhibits both anticholinergic and antinicotinic properties. It acts as an antagonist at muscarinic receptors, which are involved in various physiological processes such as muscle contraction and gland secretion. This characteristic makes this compound a subject of interest in studying conditions like asthma and overactive bladder .

Nicotine Interaction Studies

Due to its structural similarity to nicotine, this compound has been utilized as a research tool to investigate nicotine's effects on the body. Studies have focused on understanding how nicotine interacts with specific receptors and signaling pathways, contributing to insights into nicotine addiction and potential smoking cessation therapies .

Safety Profile and Side Effects

While this compound is generally considered safe when used at therapeutic doses, there have been reports of mild side effects such as gastrointestinal disturbances and allergic reactions in some patients. Notably, it does not induce significant physical dependence, which distinguishes it from other narcotics .

Comparative Analysis with Other Antitussives

The following table compares this compound with other common antitussive agents:

Compound Structure Similarity Primary Use Unique Features
MethadoneHighOpioid analgesicLong half-life; used for addiction treatment
DextromethorphanModerateAntitussiveNMDA receptor antagonist; non-opioid
CodeineModerateOpioid analgesicNaturally occurring; less potent than morphine
DiphenhydramineLowAntihistaminePrimarily used for allergies; sedative effects
This compound ModerateAntitussiveAnticholinergic properties; effective without opioid profile

Mechanism of Action

Isoaminile exerts its effects primarily through its anticholinergic properties. It acts on the central nervous system to suppress cough reflexes. This compound also interacts with muscarinic and nicotinic receptors, leading to its antimuscarinic and antinicotinic actions. These interactions result in the inhibition of neurotransmitter release and modulation of neural pathways involved in cough reflexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoaminile belongs to the non-opioid antitussive class, distinct from opioids (e.g., codeine) and peripherally acting agents (e.g., levodropropizine). Below is a detailed comparison with structurally and functionally related compounds.

Chlophedianol Hydrochloride

  • Structure: C₁₄H₁₉ClN₂O, a tertiary amine with a phenylpentanol backbone .
  • Mechanism : Centrally acting antitussive, similar to this compound, but lacks local anesthetic effects .
  • Efficacy: In a double-blind trial (n=66), this compound (40 mg) and chlophedianol (20 mg) showed equivalent cough suppression over 24 hours. However, this compound exhibited a longer duration of action (≥3 hours vs. ~2.5 hours for chlophedianol) .
Parameter This compound Citrate Chlophedianol Hydrochloride
Molecular Formula C₂₂H₃₂N₂O₇ C₁₄H₁₉ClN₂O
Mechanism Central + Bronchodilator Central
Peak Efficacy (hr) 2–3 2
Common Side Effects Nausea, constipation Dizziness, rash
Respiratory Depression None None
Regulatory Status Schedule 4 (AU, SG) Schedule 4 (AU)

Codeine

  • Structure: C₁₈H₂₁NO₃, an opioid alkaloid with a morphine-like backbone .
  • Mechanism : Central μ-opioid receptor agonist; suppresses cough but depresses respiration.
  • Efficacy : In animal models, this compound matched codeine’s antitussive potency but avoided respiratory depression .
  • Safety: Codeine carries risks of addiction, constipation, and fatal overdose, whereas this compound is non-addictive with milder side effects .
Parameter This compound Citrate Codeine Phosphate
Molecular Formula C₂₂H₃₂N₂O₇ C₁₈H₂₁NO₃·H₃PO₄
Mechanism Central (non-opioid) Central (opioid)
Addiction Potential None High
Respiratory Effects No depression Significant depression
Regulatory Restrictions Moderate High (controlled substance)

Levodropropizine

  • Structure : C₁₃H₂₀N₂O₂, a phenylpiperazine derivative .
  • Mechanism : Peripheral antitussive, inhibiting sensory nerve endings in the airways.
  • Efficacy : While levodropropizine is effective for dry cough, this compound’s central action makes it superior for refractory or severe coughs .
  • Safety : Both drugs have low toxicity, but levodropropizine lacks this compound’s bronchodilatory benefits .

Research Findings and Clinical Implications

  • Duration of Action: this compound’s prolonged efficacy (≥3 hours) positions it as a preferred option for nocturnal cough management .
  • Bronchodilation: Unique among non-opioid antitussives, its smooth muscle relaxation may benefit patients with asthma or COPD .
  • Regulatory Landscape : Listed in Schedule 4 (Australia, Singapore) and monitored under FDA/EMA frameworks, reflecting its safety profile .

Biological Activity

Isoaminile, a synthetic compound primarily recognized for its antitussive properties, has garnered attention for its diverse biological activities. This article delves into the pharmacological mechanisms, therapeutic applications, and safety profile of this compound, supported by data tables and research findings.

  • Molecular Formula : C₁₆H₂₄N₂
  • Molecular Weight : 248.38 g/mol
  • Common Form : Administered as a cyclamate salt, typically in doses ranging from 40 to 80 mg.

This compound functions primarily as an antitussive agent , suppressing the cough reflex through central nervous system (CNS) action. Its mechanism involves:

  • Inhibition of Nerve Receptors : It acts on specific nerve receptors in the airways, reducing cough frequency.
  • Anticholinergic Activity : By inhibiting acetylcholine at muscarinic receptors, it diminishes bronchial secretions, further alleviating cough symptoms .

Biological Activity Overview

This compound's biological activity extends beyond cough suppression. Key areas of interest include:

  • Muscarinic Receptor Antagonism : Research indicates that this compound may modulate muscarinic receptor activity, which could be beneficial in conditions like asthma or overactive bladder.
  • Interactions with Opioid Receptors : Preliminary studies suggest potential interactions with opioid receptors, although this compound is not classified as an opioid .

Therapeutic Applications

This compound has been primarily used in clinical settings for:

  • Cough Relief : Effective in managing cough associated with bronchitis, influenza, and other respiratory conditions .
  • Potential Use in Pain Management : Due to its interaction with opioid receptors, further research could explore its role in pain relief therapies .

Safety and Toxicology

Research has demonstrated that this compound exhibits a favorable safety profile compared to traditional antitussives like codeine. Key findings include:

  • No Physical Dependence : Studies indicate that this compound does not lead to physical dependence or withdrawal symptoms even after prolonged administration .
  • Toxicity Profile : The median lethal dose (LD50) of this compound is comparable to codeine when administered subcutaneously but shows lower toxicity via intravenous and oral routes .
Route of AdministrationLD50 (mg/kg)
SubcutaneousSimilar to codeine
IntravenousLower than codeine
OralLower than codeine

Case Studies

Several case studies highlight the clinical implications and safety of this compound:

  • Long-term Administration Studies : Dogs administered this compound for 40 days showed no withdrawal symptoms when treatment was abruptly stopped, indicating a low risk of dependence .
  • Toxicity Observations : Acute toxicity studies on mice and rats revealed symptoms such as increased spontaneous movement and tremors at high doses; however, these were not significantly different from those observed with codeine .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of action of Isoaminile, and how can researchers design experiments to validate these mechanisms in vitro?

  • Methodological Answer: Use receptor binding assays (e.g., radioligand displacement studies) and cell-based models (e.g., tracheal smooth muscle relaxation assays) to assess this compound’s antitussive effects. Include dose-response curves to quantify potency (EC50) and efficacy (Emax). Validate results with negative controls (e.g., vehicle-only groups) and positive controls (e.g., codeine or dextromethorphan) .
  • Key Considerations: Ensure reproducibility by standardizing cell culture conditions and assay protocols. Cross-reference findings with existing literature on structurally related antitussives to identify conserved mechanisms .

Q. What are the established synthetic pathways for this compound, and what analytical techniques are recommended for confirming its chemical purity and structural integrity?

  • Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection for purity analysis (>98% by area under the curve). Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C spectra) and mass spectrometry (MS). For novel synthetic routes, compare yields and byproducts with published protocols .
  • Data Validation: Use reference standards from accredited suppliers (e.g., Sigma-Aldrich) to calibrate instruments. Document all synthetic steps in detail to enable replication .

Q. How does this compound’s pharmacokinetic profile influence experimental design in preclinical studies?

  • Methodological Answer: Conduct bioavailability studies in rodent models using oral and intravenous administration routes. Measure plasma concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS) at timed intervals. Use non-compartmental analysis to calculate AUC, Cmax, and half-life. Adjust dosing regimens to account for rapid metabolism or tissue distribution .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer: Investigate bioavailability limitations (e.g., first-pass metabolism) using hepatic microsome assays. Perform pharmacodynamic modeling to correlate plasma concentrations with antitussive effects in animal models. If in vivo efficacy is lower than in vitro predictions, consider prodrug formulations or nanoparticle delivery systems to enhance solubility/stability .
  • Contradiction Analysis: Use systematic reviews to identify confounding variables (e.g., species-specific differences in cytochrome P450 activity) and refine experimental models .

Q. What methodological approaches are optimal for identifying this compound’s metabolites in complex biological matrices?

  • Methodological Answer: Apply high-resolution LC-MS with electrospray ionization (ESI) for untargeted metabolomics. Use isotopic labeling or stable isotope tracing to distinguish endogenous metabolites from this compound-derived products. Validate metabolite structures with MS/MS fragmentation patterns and reference libraries .
  • Data Interpretation: Use bioinformatics tools (e.g., XCMS Online, MetaboAnalyst) to map metabolic pathways and assess toxicological implications of major metabolites .

Q. How can systematic review methodologies be applied to resolve contradictions in this compound’s clinical trial outcomes?

  • Methodological Answer: Conduct a PRISMA-compliant meta-analysis of randomized controlled trials (RCTs). Use the Cochrane Risk of Bias Tool to assess study quality. Stratify results by dosage, patient demographics, and trial duration. Apply random-effects models to account for heterogeneity, and calculate I² statistics to quantify inconsistency .
  • Ethical Considerations: Ensure transparency by registering the review protocol (e.g., PROSPERO) and disclosing conflicts of interest .

Methodological Best Practices

  • Experimental Design: Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For this compound, prioritize studies addressing gaps in mechanistic understanding or therapeutic optimization.
  • Data Contradictions: Use triangulation (e.g., combining in vitro, in vivo, and computational data) to validate findings .
  • Ethical Compliance: For clinical studies, adhere to Declaration of Helsinki principles and obtain informed consent. Include adverse event monitoring protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoaminile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isoaminile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.